Pyocyanin

Description

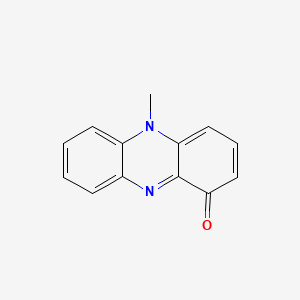

Structure

3D Structure

Properties

IUPAC Name |

5-methylphenazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCMLFHHXWETLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C3C1=CC=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041108 | |

| Record name | Pyocyanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-66-5 | |

| Record name | Pyocyanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyocyanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyocyanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYOCYANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OQM399341 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Blue Toxin: An In-depth Technical Guide to the Early Research on Pyocyanin's Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyocyanin, a vibrant blue phenazine pigment produced by the bacterium Pseudomonas aeruginosa, has a rich history of scientific investigation dating back to the late 19th century. Initially noted for the characteristic blue-green coloration it imparted to wound dressings, early researchers were intrigued by its apparent antimicrobial properties. This technical guide delves into the foundational research that first elucidated the diverse biological activities of this compound, from its potent antimicrobial and antifungal effects to its cytotoxic impact on mammalian cells. Understanding this early work provides a crucial context for contemporary research into this compound's role in pathogenesis and its potential as a therapeutic agent.

Core Biological Properties Established in Early Research

Early investigations into this compound revealed a molecule with a dual nature: a potent weapon against microbial competitors and a significant virulence factor in human infections. The foundational research established several key biological properties that remain central to our understanding of this compound today.

Antimicrobial and Antifungal Activity

Some of the earliest therapeutic explorations of microbial products involved a crude mixture containing this compound, known as "pyocyanase," which was used before the advent of penicillin.[1] Later, more systematic studies with purified this compound confirmed its broad-spectrum antimicrobial activity. Early work consistently demonstrated that Gram-positive bacteria were generally more susceptible to this compound than Gram-negative bacteria.[2][3] The producing organism, Pseudomonas aeruginosa, was found to be largely resistant to its own toxin.[2] The bactericidal effect was observed to be concentration-dependent, leading to significant reductions in viable cell counts.[2][3]

The antifungal properties of this compound were also recognized in early studies, with research demonstrating its ability to inhibit the growth of various fungal species.[4][5] This activity was also found to be concentration-dependent.

Cytotoxicity to Mammalian Cells

Beyond its effects on microbes, early researchers discovered that this compound exerted toxic effects on mammalian cells. A key focus of this early work was its impact on cellular respiration. Studies on isolated mouse-liver mitochondria revealed that this compound and its precursor, 1-hydroxyphenazine, could inhibit oxygen uptake.[6][7] This line of inquiry established that this compound's toxicity was linked to its ability to interfere with fundamental cellular processes.

Data Presentation: Quantitative Antimicrobial and Cytotoxic Effects

The following tables summarize the quantitative data from early research on the antimicrobial and cytotoxic effects of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

| Bacterial Species | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 62.5 | Baron & Rowe, 1981[2] |

| Streptococcus pyogenes | 31.2 | Baron & Rowe, 1981[2] |

| Bacillus subtilis | 15.6 | Baron & Rowe, 1981[2] |

| Escherichia coli | 125 | Baron & Rowe, 1981[2] |

| Salmonella typhimurium | >250 | Baron & Rowe, 1981[2] |

| Proteus vulgaris | >250 | Baron & Rowe, 1981[2] |

Table 2: Cytotoxicity of this compound on Mammalian Cells

| Cell Type | Effect | Concentration | Reference |

| Mouse Liver Mitochondria | Inhibition of Oxygen Uptake | Not specified | Armstrong & Stewart-Tull, 1971[6] |

| Human Nasal Epithelium | Ciliary Slowing | Physiologically relevant concentrations | Wilson et al., 1987 (referencing earlier work) |

Experimental Protocols from Early Research

The following sections detail the methodologies employed in the foundational studies on this compound's biological properties.

Protocol 1: Extraction and Purification of this compound

Early methods for obtaining this compound for biological testing involved its extraction from P. aeruginosa cultures, followed by purification. The following is a generalized protocol based on methods described in the mid-20th century.[8][9]

1. Culture and Harvest:

-

Pseudomonas aeruginosa was cultured in a suitable liquid medium (e.g., King's A medium) under aerobic conditions at 37°C for 48-72 hours to allow for pigment production.

-

The bacterial cells were then removed from the culture broth by centrifugation.

2. Chloroform Extraction:

-

The cell-free supernatant was acidified with hydrochloric acid (HCl), which turns the blue this compound to a red color.

-

An equal volume of chloroform was added to the acidified supernatant, and the mixture was shaken vigorously. The red-colored this compound partitions into the chloroform layer.

-

The chloroform layer was separated from the aqueous layer.

3. Back Extraction and Neutralization:

-

A small volume of 0.2 N HCl was added to the chloroform extract, and the mixture was shaken. The this compound moves back into the acidic aqueous layer, which appears red.

-

The red aqueous layer was then carefully neutralized with sodium hydroxide (NaOH) until the blue color of this compound reappeared.

4. Crystallization and Storage:

-

The purified this compound solution was often concentrated, and the pigment was crystallized.

-

For experimental use, the purified this compound was dissolved in a suitable solvent, and its concentration was determined spectrophotometrically by measuring its absorbance at approximately 520 nm.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound was often quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of bacterial species. The following protocol is representative of the tube dilution method used in early studies.[2]

1. Preparation of this compound Dilutions:

-

A stock solution of purified this compound was prepared in a suitable sterile broth medium.

-

A series of twofold dilutions of the this compound stock solution were made in sterile test tubes, each containing the same volume of broth.

2. Inoculation:

-

Each bacterial species to be tested was grown in broth to a standardized turbidity.

-

A standardized inoculum of each bacterial culture was added to each tube in the this compound dilution series.

3. Incubation:

-

The inoculated tubes were incubated at 37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, the tubes were visually inspected for turbidity.

-

The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Protocol 3: Assessment of Effects on Mitochondrial Respiration

Early investigations into this compound's cytotoxicity focused on its impact on cellular respiration, often using isolated mitochondria. The following outlines the general approach used in these studies.[6][7]

1. Isolation of Mitochondria:

-

Mitochondria were isolated from mouse liver tissue by differential centrifugation. The liver was homogenized in a buffered sucrose solution, and the homogenate was subjected to a series of centrifugation steps to pellet the mitochondria.

2. Measurement of Oxygen Consumption:

-

The respiratory activity of the isolated mitochondria was measured using an oxygen electrode (polarography) or a Warburg respirometer.

-

The mitochondria were suspended in a respiration buffer containing a substrate for the electron transport chain, such as succinate.

3. Treatment with this compound:

-

A solution of purified this compound was added to the mitochondrial suspension.

-

The rate of oxygen consumption was measured before and after the addition of this compound.

4. Data Analysis:

-

The inhibitory effect of this compound on mitochondrial respiration was determined by comparing the rate of oxygen uptake in the presence and absence of the pigment.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key mechanisms of action of this compound as understood from early and subsequent research.

Caption: Redox cycling of this compound within a host cell, leading to the generation of reactive oxygen species (ROS).

Caption: Proposed mechanisms of this compound's antimicrobial action on a bacterial cell.

Conclusion

The early research on this compound laid a robust foundation for our current understanding of this fascinating and biologically active molecule. The pioneering work in its extraction, purification, and the characterization of its antimicrobial, antifungal, and cytotoxic properties highlighted its significance in both microbial competition and host-pathogen interactions. The elucidation of its redox-active nature and its ability to generate reactive oxygen species provided a key mechanistic insight that continues to be a central theme in this compound research. For scientists and drug development professionals, a thorough appreciation of this historical context is invaluable for informing new avenues of research, whether aimed at inhibiting this compound's virulence or harnessing its potent biological activities for novel therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibiotic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Characterisation of the Pseudomonas aeruginosa factor that inhibits mouse-liver mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 9. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to Pyocyanin: Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyocyanin, a redox-active phenazine pigment and virulence factor produced by Pseudomonas aeruginosa. It covers the molecule's core chemical properties, biosynthetic pathway, mechanisms of action, and its influence on host cellular signaling. Detailed experimental protocols for its extraction and quantification are also provided to support further research and development.

Core Chemical and Physical Properties

This compound (5-methylphenazin-1(5H)-one) is a blue-green secondary metabolite that plays a significant role in the pathogenicity of P. aeruginosa.[1][2] Its ability to easily cross cell membranes is attributed to its zwitterionic nature at physiological pH.[1] this compound is redox-active and can exist in an oxidized (blue), monovalently reduced (colorless), or divalently reduced (red) state.[1] Below pH 4.9, it turns red.[1]

Chemical Structure and Identifiers

The fundamental chemical identity and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₀N₂O | [1][3][4] |

| Molar Mass | 210.236 g·mol⁻¹ | [1][3] |

| IUPAC Name | 5-methylphenazin-1(5H)-one | [1][3] |

| CAS Number | 85-66-5 | [1][3] |

| PubChem CID | 6817 | [1][3] |

| Appearance | Blue solid | [1] |

| Solubility | Sparingly soluble in aqueous buffers; soluble in ethanol. | [4] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process beginning with chorismic acid, a key intermediate in the shikimate pathway.[1] The core phenazine structure, phenazine-1-carboxylic acid (PCA), is synthesized by enzymes encoded by two nearly identical operons, phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2F2G2.[1][5] The conversion of PCA to this compound is then completed in two final steps catalyzed by the enzymes PhzM and PhzS.[1][6] The entire process is tightly regulated by quorum sensing systems.[1][7]

Mechanism of Action: A Redox Warfare Agent

This compound's virulence is primarily driven by its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) within host cells.[1][7] This process disrupts the host's cellular redox balance and triggers oxidative stress.

Generation of Reactive Oxygen Species (ROS)

Inside the host cell, this compound oxidizes cellular reductants like NADPH and glutathione (GSH).[1][8] In its reduced form, this compound then reacts with molecular oxygen to produce superoxide (O₂⁻), which can be further converted to hydrogen peroxide (H₂O₂).[1][9] This continuous cycle depletes essential cellular antioxidants and damages a wide range of cellular components, including DNA, lipids, and proteins.[1][8]

Impact on Host Cellular Signaling Pathways

This compound is a potent modulator of host immune and inflammatory responses. It activates multiple signaling cascades, often leading to a pro-inflammatory state that contributes to tissue damage, particularly in the context of chronic infections like those in cystic fibrosis lungs.[1][8]

Pro-inflammatory Signaling (IL-8 Production)

This compound stimulates the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) in immune cells like macrophages.[8][10] This induction is mediated through the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK, and the subsequent activation of the transcription factor NF-κB.[8][10]

Mucus Hypersecretion Pathway

In airway epithelial cells, this compound drives mucus hypersecretion by activating pathways linked to the IL-4/IL-13 receptors and the Epidermal Growth Factor Receptor (EGFR).[11] These pathways converge to suppress the transcription factor FOXA2, a key regulator of mucus homeostasis, leading to increased expression of mucin genes (MUC5AC, MUC5B) and subsequent goblet cell hyperplasia.[11]

Quantitative Biological Activity

This compound exhibits a broad range of biological activities, including antimicrobial effects and cytotoxicity towards host cells. Its potency varies depending on the target organism or cell type.

| Activity | Target | Concentration / Value | Source |

| Neutrophil Apoptosis | Human Neutrophils | ≥ 10 µM | [8] |

| Lymphocyte Toxicity | Human Lymphocytes | ≥ 40 µM | [8] |

| Ciliary Beat Slowing | Human Nasal Epithelium | Up to 10⁻⁴ M (100 µM) | [12] |

| Antibacterial MIC | P. aeruginosa ΔphzM strain | 5 µg/mL (for AgNO₃ resistance) | [13] |

| Antibacterial MIC | S. pneumoniae | 15.6 µg/mL | [14] |

| Antibacterial MIC | P. vulgaris | 500 µg/mL | [14] |

Experimental Protocols

Extraction and Quantification of this compound from P. aeruginosa Cultures

This protocol is adapted from methodologies for extracting this compound from bacterial cultures for quantitative analysis.[15][16][17]

Methodology:

-

Culture Preparation: Grow P. aeruginosa in a suitable liquid medium (e.g., Luria-Bertani broth or Minimal Media) until the characteristic blue-green pigment is visible.

-

Cell Separation: Centrifuge the bacterial culture at high speed (e.g., 17,000 x g for 10 minutes) to pellet the cells.[16] Carefully collect the supernatant, which contains the secreted this compound.

-

Chloroform Extraction: Transfer the supernatant to a separation funnel or a suitable tube. Add an equal volume of chloroform and shake vigorously for several minutes.[15][16] Allow the layers to separate. The this compound will partition into the lower chloroform phase, coloring it blue.

-

Acidic Back-Extraction: Carefully collect the blue chloroform layer and transfer it to a new tube. Add approximately half the volume of 0.2 N HCl.[16]

-

Phase Separation: Shake the mixture vigorously. The protonated this compound will move from the organic phase to the acidic aqueous (top) phase, which will turn a distinct red or pink color.[16] Allow the layers to separate completely.

-

Quantification: Carefully collect the red/pink aqueous layer. Measure its absorbance at a wavelength of 520 nm using a spectrophotometer or plate reader.[16] The concentration (in µg/mL) can be calculated using the specific extinction coefficient for this compound at this wavelength.[16]

-

Normalization (Optional): For comparing production across different conditions, the this compound concentration can be normalized to the total protein content of the cell pellet or the optical density of the initial culture.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | C13H10N2O | CID 6817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Functional Analysis of Genes for Biosynthesis of this compound and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Functional Analysis of the this compound Biosynthetic Protein PhzM from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of the antibiotic action pyocyanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseudomonas this compound stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of action of Pseudomonas aeruginosa this compound on human ciliary beat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] this compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]

- 16. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 17. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

An In-depth Technical Guide to the Pyocyanin Biosynthesis Pathway in Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a ubiquitous, opportunistic human pathogen renowned for its metabolic versatility and its ability to cause a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. A key characteristic of this bacterium is its production of a diverse array of virulence factors, among which is the redox-active phenazine pigment, pyocyanin. This blue-green compound is not merely a colorful metabolic byproduct; it is a crucial molecule in the pathogenesis of P. aeruginosa, contributing to oxidative stress in host cells, modulating the host immune response, and possessing antimicrobial activity against competing microorganisms.[1][2] The biosynthesis of this compound is a complex, multi-step process tightly regulated by the bacterium's sophisticated quorum sensing networks. Understanding this pathway in detail is paramount for the development of novel anti-virulence strategies to combat P. aeruginosa infections. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, its intricate regulatory mechanisms, quantitative data on its production, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway: From Chorismic Acid to this compound

The journey to this compound begins with a central metabolite in the shikimate pathway, chorismic acid. The biosynthesis can be broadly divided into two major stages: the formation of the phenazine core structure, phenazine-1-carboxylic acid (PCA), and the subsequent modification of PCA to yield this compound.[3][4]

Synthesis of Phenazine-1-Carboxylic Acid (PCA)

The synthesis of PCA is orchestrated by enzymes encoded by two nearly identical and redundant operons, phzA1B1C1D1E1F1G1 (the phz1 operon) and phzA2B2C2D2E2F2G2 (the phz2 operon).[1][5] These operons are located at different positions on the P. aeruginosa chromosome and are subject to differential regulation, allowing the bacterium to fine-tune phenazine production in response to varying environmental cues.[5] Although both operons contribute to PCA production, their relative contributions can vary depending on growth conditions, such as in planktonic cultures versus biofilms.[5]

The enzymatic cascade from chorismic acid to PCA involves the following key steps:

-

PhzE: This enzyme catalyzes the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).[3]

-

PhzD: PhzD acts on ADIC to produce 6-amino-5-hydroxy-1,3-cyclohexadiene-1-carboxylic acid (DHHA).[3]

-

PhzF: This isomerase converts DHHA to its reactive enol tautomer.

-

PhzB and PhzG: These enzymes are involved in the dimerization and subsequent oxidation and aromatization of the intermediate from the PhzF-catalyzed reaction to form the tricyclic phenazine core of PCA.

The final product of these operons is phenazine-1-carboxylic acid (PCA), a yellow, redox-active compound that serves as the precursor for all other phenazine derivatives produced by P. aeruginosa.

Conversion of PCA to this compound

The transformation of PCA into the blue pigment this compound is a two-step process mediated by two additional enzymes, PhzM and PhzS, which are encoded by genes located adjacent to the phz1 operon.[1][5]

-

PhzM: This S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase methylates PCA at the N5 position to form 5-methylphenazine-1-carboxylic acid (5-Me-PCA).[4]

-

PhzS: A flavin-dependent hydroxylase, PhzS, then catalyzes the oxidative decarboxylation of 5-Me-PCA to produce the final product, 1-hydroxy-5-methylphenazine, commonly known as this compound.[4]

Interestingly, PhzS can also act directly on PCA to produce 1-hydroxyphenazine, another phenazine derivative.[1]

References

- 1. Enzyme Kinetics 7 to 13 [iubmb.qmul.ac.uk]

- 2. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]

- 3. The histidine kinase NahK regulates this compound production through the PQS system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Terminal Signal: An In-depth Technical Guide to the Role of Pyocyanin in Pseudomonas aeruginosa Quorum Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen renowned for its metabolic versatility, intrinsic antibiotic resistance, and its ability to form biofilms, contributing to chronic and difficult-to-treat infections. A key factor in its pathogenicity is the sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows individual bacteria to coordinate their gene expression in a population density-dependent manner, leading to the collective production of virulence factors. Among the arsenal of secreted molecules, the blue-green phenazine pigment, pyocyanin, stands out not only as a potent virulence factor but also as a crucial signaling molecule within the QS cascade. This technical guide provides a comprehensive overview of the multifaceted role of this compound in P. aeruginosa quorum sensing, detailing the regulatory pathways, presenting quantitative data on its effects, and outlining key experimental protocols for its study.

The Hierarchical Quorum Sensing Network Regulating this compound Production

The production of this compound is tightly controlled by a hierarchical and interconnected network of at least three main quorum-sensing systems: las, rhl, and pqs.[1][2] This hierarchy ensures a sequential and coordinated expression of virulence genes.

The las system , considered at the top of the hierarchy, is initiated by the synthesis of the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) by LasI.[3] Upon reaching a threshold concentration, 3O-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR/3O-C12-HSL complex then upregulates the expression of numerous genes, including those of the rhl and pqs systems.[2][4]

The rhl system is controlled by the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), synthesized by RhlI. C4-HSL activates its cognate receptor, RhlR. The expression of both rhlI and rhlR is positively regulated by the las system.[2]

The Pseudomonas quinolone signal (PQS) system utilizes 2-heptyl-3-hydroxy-4-quinolone (PQS) as its primary signaling molecule. The biosynthesis of PQS is mediated by the products of the pqsABCDE operon and PqsH.[5] PQS binds to the transcriptional regulator PqsR (also known as MvfR), which in turn activates the expression of the pqs operon in a positive feedback loop and also influences the rhl system.[5][6]

This compound biosynthesis itself is primarily encoded by two homologous operons, phzA1B1C1D1E1F1G1 (phz1) and phzA2B2C2D2E2F2G2 (phz2) .[3][7] These operons direct the synthesis of phenazine-1-carboxylic acid (PCA) from chorismic acid.[7] PCA is then converted to this compound by the sequential action of two enzymes, PhzM and PhzS.[7] The expression of both phz operons is under the complex control of the QS network, with key regulators including LasR, RhlR, and PqsE playing crucial roles.[3][8]

This compound as a Signaling Molecule: A Redox-Active Regulator

Beyond being a terminal output of the QS cascade, this compound itself functions as a signaling molecule, creating a feedback loop that influences gene expression.[9] This signaling is primarily mediated through its redox activity. This compound can undergo redox cycling, generating reactive oxygen species (ROS) which can act as intracellular messengers.

A key target of this compound-mediated signaling is the transcription factor SoxR .[9][10] SoxR is a [2Fe-2S] cluster-containing protein that is sensitive to redox changes.[1] this compound can directly oxidize the [2Fe-2S] cluster of SoxR, leading to its activation.[1] Activated SoxR then upregulates a specific set of genes, including the operon encoding the MexGHI-OpmD resistance-nodulation-division (RND) efflux pump.[3][10] This efflux pump is involved in the transport of various molecules, including phenazines, suggesting a role in self-resistance and the modulation of phenazine-based signaling.[3][11]

Quantitative Data on this compound and Quorum Sensing

The interplay between this compound and the QS network has been quantified in numerous studies. The following tables summarize key findings on this compound production in various QS mutants and the effect of this compound on gene expression.

Table 1: this compound Production in P. aeruginosa Quorum Sensing Mutants

| Strain | Relevant Genotype | This compound Production (µg/mL) | Fold Change vs. Wild Type | Reference |

| PAO1 | Wild Type | 5.13 | 1.00 | [12] |

| ΔlasR | lasR deletion | Significantly reduced | < 0.1 | [6] |

| ΔrhlR | rhlR deletion | Significantly reduced | < 0.1 | [6] |

| ΔpqsA | PQS biosynthesis knockout | Significantly reduced | ~0.2 | [6] |

| ΔphzM | This compound biosynthesis knockout | Not detectable | 0 | [13] |

Table 2: Effect of Exogenous this compound on Gene Expression in P. aeruginosa

| Gene | Function | Fold Change in Expression | Reference |

| mexG | RND efflux pump component | ~10-fold increase | [10] |

| PA2274 | Putative monooxygenase | ~8-fold increase | [10] |

| pvcA | Putative oxidoreductase | ~5-fold increase | [10] |

Experimental Protocols

A thorough understanding of the role of this compound in quorum sensing relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments cited in this guide.

Protocol 1: Quantification of this compound Production

This protocol is adapted from the chloroform-HCl extraction method.[2][9]

Materials:

-

P. aeruginosa liquid culture

-

Chloroform

-

0.2 N Hydrochloric acid (HCl)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Grow P. aeruginosa in a suitable liquid medium (e.g., LB or Pseudomonas Broth P) under appropriate conditions to allow for this compound production.

-

Centrifuge 5 mL of the bacterial culture at 4,000 x g for 10 minutes to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add 3 mL of chloroform to the supernatant and vortex vigorously for 30 seconds. The this compound will be extracted into the chloroform layer, which will turn blue.

-

Centrifuge at 4,000 x g for 5 minutes to separate the phases.

-

Carefully remove the upper aqueous layer.

-

Add 1 mL of 0.2 N HCl to the chloroform layer and vortex again. The this compound will move to the acidic aqueous (top) layer, which will turn pink to red.

-

Centrifuge at 4,000 x g for 5 minutes to separate the phases.

-

Transfer the upper pink/red aqueous layer to a new tube.

-

Measure the absorbance of this layer at 520 nm (OD520).

-

Calculate the concentration of this compound in micrograms per milliliter (µg/mL) using the following formula: This compound concentration (µg/mL) = OD520 x 17.072

-

To normalize this compound production to cell density, the optical density of the original culture at 600 nm (OD600) can be measured.

Protocol 2: Quorum Sensing Reporter Assay using lux Fusions

This protocol describes the use of a luminescent reporter to quantify the activity of QS-regulated promoters.[3]

Materials:

-

P. aeruginosa strain containing a luxCDABE reporter fusion to a QS-regulated promoter (e.g., PlasI-lux)

-

Luminometer or microplate reader with luminescence detection

-

Appropriate growth medium and supplements

-

Test compounds (if screening for QS inhibitors or inducers)

Procedure:

-

Grow the P. aeruginosa reporter strain overnight in a suitable medium.

-

Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium in a 96-well microplate.

-

If testing compounds, add them to the appropriate wells at the desired concentrations. Include appropriate controls (e.g., solvent control, positive control with known inducer).

-

Incubate the microplate at the optimal growth temperature for P. aeruginosa (e.g., 37°C) with shaking.

-

Measure both the optical density (OD600) and luminescence (in relative light units, RLU) at regular intervals (e.g., every 30-60 minutes) for a specified period (e.g., 24 hours).

-

Analyze the data by plotting RLU/OD600 over time to determine the specific activity of the promoter.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring the expression levels of QS-related genes.[14]

Materials:

-

P. aeruginosa culture grown under desired conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes)

-

Primers for target genes (e.g., lasI, rhlI, pqsA, phzA1) and a housekeeping gene (e.g., rpoD, proC)

Procedure:

-

RNA Extraction: Harvest P. aeruginosa cells from the culture and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

-

qPCR:

-

Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and the appropriate qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the ΔCt of the experimental condition to a control condition.

-

Conclusion

This compound is far more than a simple pigment or virulence factor in Pseudomonas aeruginosa. It is a key player in the intricate web of quorum sensing, acting as both a regulated output and a regulatory input. The hierarchical control of its biosynthesis by the las, rhl, and pqs systems ensures its production at appropriate population densities to contribute to the pathogenic lifestyle of this bacterium. Furthermore, its ability to act as a redox-active signaling molecule, particularly through the activation of the SoxR transcription factor, adds another layer of complexity to the regulatory network, allowing the bacterial population to fine-tune its gene expression in response to its own metabolic state. A thorough understanding of the multifaceted role of this compound in quorum sensing is crucial for the development of novel anti-virulence strategies aimed at disarming this formidable pathogen. The experimental protocols provided herein offer a foundation for researchers to further investigate this fascinating aspect of P. aeruginosa biology.

References

- 1. This compound Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Microbead-Encapsulated Luminescent Bioreporter Screening of P. aeruginosa via Its Secreted Quorum-Sensing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Evolution of the Pseudomonas aeruginosa quorum-sensing hierarchy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Pseudomonas aeruginosa Detection Using Conventional PCR and Quantitative Real-Time PCR Based on Species-Specific Novel Gene Targets Identified by Pangenome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound Restricts Social Cheating in Pseudomonas aeruginosa [frontiersin.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to Pyocyanin's Contribution to Oxidative Stress in Host Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyocyanin, a redox-active virulence factor produced by the opportunistic pathogen Pseudomonas aeruginosa, plays a pivotal role in the pathogenesis of infections, particularly in the lungs of cystic fibrosis patients. Its ability to readily cross host cell membranes and engage in redox cycling leads to the generation of reactive oxygen species (ROS), overwhelming the host's antioxidant defenses and inducing a state of oxidative stress. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound contributes to oxidative stress in host cells. We will detail the core biochemical reactions, their impact on cellular components, and the subsequent activation of key signaling pathways. Furthermore, this guide presents a compilation of quantitative data from various studies, detailed experimental protocols for assessing this compound-induced oxidative stress, and visual representations of the involved pathways to serve as a comprehensive resource for researchers in the fields of infectious disease, cell biology, and drug development.

The Core Mechanism: this compound-Mediated Redox Cycling and ROS Production

This compound's pro-oxidant effects are primarily attributed to its ability to act as a molecular shuttle for electrons, engaging in a continuous redox cycle within the host cell. As a zwitterion at physiological pH, this compound can easily diffuse across cellular membranes.[1] Once inside the cytoplasm, it readily accepts electrons from reduced nicotinamide adenine dinucleotide (NADH) and, more predominantly, reduced nicotinamide adenine dinucleotide phosphate (NADPH).[2] This reaction reduces this compound and simultaneously oxidizes the host's vital reducing equivalents.

The reduced this compound then rapidly donates these electrons to molecular oxygen (O₂), generating the superoxide anion (O₂⁻).[2] This process regenerates the oxidized form of this compound, allowing it to participate in another round of electron shuttling. The continuous nature of this cycle leads to a sustained production of superoxide radicals.

The superoxide anion is subsequently dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂).[3] H₂O₂ can further react in the presence of transition metals, such as iron, via the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). This cascade of ROS production is the foundational mechanism of this compound-induced oxidative stress.

Impact on Host Cell Antioxidant Systems

The sustained production of ROS by this compound places a significant burden on the host cell's antioxidant defense mechanisms, with the glutathione system being a primary target.

Depletion of Glutathione

Reduced glutathione (GSH) is a crucial intracellular antioxidant that directly neutralizes ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase. This compound has been shown to directly oxidize GSH, contributing to its depletion.[4] Furthermore, the H₂O₂ generated through this compound's redox cycling is detoxified by glutathione peroxidase, a process that consumes GSH and produces oxidized glutathione (GSSG).

This leads to a significant decrease in the total intracellular glutathione levels and a shift in the GSH/GSSG ratio, a key indicator of cellular oxidative stress.[2][5] Studies have demonstrated a concentration-dependent loss of cellular GSH, with reductions of up to 50% in airway epithelial cells.[4]

Activation of Host Cell Signaling Pathways

The state of oxidative stress induced by this compound triggers the activation of several host cell signaling pathways, contributing to inflammation and cellular damage.

NF-κB and MAPK Signaling

This compound-induced ROS can lead to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] This activation results in the increased expression and secretion of pro-inflammatory cytokines, such as interleukin-8 (IL-8), a potent neutrophil chemoattractant.[8][9] The influx of neutrophils, while part of the immune response, can also contribute to tissue damage through the release of proteases and more ROS.

Quantitative Data on this compound-Induced Effects

The following tables summarize quantitative data from various studies on the effects of this compound on host cells.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| L-132 (Human Lung) | Mitochondrial Activity (XTT) | 112.01 ± 23.73 | [10] |

| L-132 (Human Lung) | Plasma Membrane Damage | 21.79 ± 14.23 | [10] |

| L-132 (Human Lung) | Protein Synthesis Inhibition | 32.57 ± 16.52 | [10] |

| Sf9 (Insect) | Mitochondrial Activity (XTT) | 106.39 ± 13.92 | [10] |

| RTG-2 (Fish) | Mitochondrial Activity (XTT) | 146.19 ± 28.78 | [10] |

| HePG2 (Human Liver) | Cytotoxicity | 46.45 ± 2.7 | [11] |

| HCT-116 (Human Colon) | Cytotoxicity | 32.34 ± 2.1 | [11] |

| Hela (Human Cervical) | Cytotoxicity | 39.27 ± 2.3 | [11] |

| MCF-7 (Human Breast) | Cytotoxicity | 28.85 ± 1.9 | [11] |

| PC-3 (Human Prostate) | Cytotoxicity | 41.31 ± 2.3 | [11] |

| A549 (Human Lung) | Cytotoxicity | 130 | [12] |

| MDA-MB-231 (Human Breast) | Cytotoxicity | 105 | [12] |

| Caco-2 (Human Colon) | Cytotoxicity | 187.9 | [12] |

| Panc-1 (Human Pancreatic) | Cytotoxicity (from clinical isolate) | >3 (exact value not provided) | [13] |

| HL-60 (Human Leukemia) | Cytotoxicity | ~1.22 (5.82 µM) | [14] |

Table 2: Effect of this compound on Cellular Components and Processes

| Cell Type | This compound Concentration | Effect | Reference |

| Human Endothelial Cells | 1-50 µM | Dose-dependent decrease in total intracellular glutathione (from 19.9 to 10.0 nmol/mg protein) | [5] |

| Human Endothelial Cells | 1-50 µM | Up to 2.4-fold increase in intracellular NADPH | [5] |

| Human Bronchial Epithelial (HBE) and A549 cells | Up to 100 µM (24h) | Concentration-dependent loss of cellular GSH (up to 50%) | [4] |

| L-132, RTG-2, Sf9 cells | 25 µg/mL | Increase in H₂O₂ production (53.8%, 54.2%, and 46.2% from base level, respectively) | [10] |

| Differentiated U937 cells | 5-50 µM | Concentration-dependent increase in IL-8 release (strongest at 50 µM) | [6][7] |

| Differentiated U937 cells | 50 µM (8h) | Increase in IL-8 release observed | [6][7] |

| Neutrophils | 50 µM (5h) | 10-fold increase in apoptosis | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound-induced oxidative stress. Below are protocols for key experiments.

General Experimental Workflow

A typical experiment to assess the impact of this compound on host cells follows a standardized workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound effects on respiratory epithelium: relevance in Pseudomonas aeruginosa airway infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pseudomonas aeruginosa this compound directly oxidizes glutathione and decreases its levels in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces oxidative stress in human endothelial cells and modulates the glutathione redox cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudomonas this compound stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Pseudomonas this compound Increases Interleukin-8 Expression by Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudomonas this compound increases interleukin-8 expression by human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induced in vitro oxidative damage and its toxicity level in human, fish and insect cell lines for its selective biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transforming microbial pigment into therapeutic revelation: extraction and characterization of this compound from Pseudomonas aeruginosa and its therapeutic potential as an antibacterial and anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic effect of this compound on human pancreatic cancer cell line (Panc-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Pyocyanin in Microbial Competition: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyocyanin, a blue-green phenazine pigment produced by the opportunistic pathogen Pseudomonas aeruginosa, is a critical virulence factor and a key mediator of microbial competition. Its significance extends beyond its characteristic color; it is a redox-active secondary metabolite that plays a multifaceted role in the pathogenesis of P. aeruginosa infections and the structuring of microbial communities. Through its ability to undergo redox cycling, this compound generates substantial oxidative stress in competing microbes and host cells, disrupting cellular respiration, damaging macromolecules, and ultimately leading to cell death. Furthermore, it functions as a signaling molecule within the P. aeruginosa population, influencing gene expression and promoting biofilm formation. This guide provides an in-depth examination of this compound's mechanisms of action, its quantitative effects on microbial competitors, and the experimental protocols used to investigate its function, offering a critical resource for researchers and professionals in microbiology and drug development.

Core Mechanism of Action: Redox Cycling and Oxidative Stress

The primary mechanism underpinning this compound's antimicrobial activity is its ability to act as a mobile electron carrier, effectively short-circuiting cellular electron transport chains and generating reactive oxygen species (ROS).[1][2] As a zwitterion at physiological pH, this compound readily diffuses across the cell membranes of competing microbes.[1][3]

Once inside a target cell, this compound's core function involves a process known as redox cycling:

-

Reduction : this compound oxidizes cellular reductants, primarily NADPH and NADH, accepting electrons and becoming reduced itself.[2][4] This depletes the target cell's pool of essential reducing power.

-

Auto-oxidation and ROS Generation : The reduced this compound rapidly reacts with molecular oxygen (O₂) in the cellular environment. This auto-oxidation process regenerates the original oxidized form of this compound, allowing it to repeat the cycle. Crucially, this reaction transfers electrons to oxygen, producing highly toxic ROS, including superoxide radicals (O₂•−) and hydrogen peroxide (H₂O₂).[2][3]

-

Cellular Damage : The massive increase in intracellular ROS overwhelms the competitor's antioxidant defenses, such as catalase and superoxide dismutase.[1] This leads to widespread oxidative stress, causing damage to DNA, proteins, and lipids, disrupting membrane potential, and ultimately triggering cell death.[3][5]

Beyond direct ROS-mediated killing, this compound also inhibits the cell membrane-associated respiratory chain, preventing efficient energy production and nutrient transport.[5] In some bacteria, such as Staphylococcus aureus, this forces a switch to less efficient fermentation pathways, resulting in a growth-impaired, small-colony variant (SCV) phenotype.[6]

Role in Microbial Competition: Quantitative Data

This compound provides P. aeruginosa with a significant competitive advantage by inhibiting a broad spectrum of bacteria and fungi.[3][7] Its efficacy varies depending on the target organism's metabolic and defense capabilities.

Antibacterial Activity

This compound is generally potent against both Gram-positive and Gram-negative bacteria, although some studies report higher efficacy against Gram-positive species due to differences in cell wall structure.[8][9]

| Target Organism | Activity Measure | Concentration / Zone | Reference |

| Staphylococcus aureus (MRSA) | MIC | 38.05 µM | [3] |

| Staphylococcus aureus (MRSA) | MIC | 40–70 µg/ml | [8] |

| Bacillus cereus | MIC | 11.89 µM | [3] |

| Bacillus cereus | MIC | 33.3 µg/ml | [10] |

| Escherichia coli | MIC | 4.76 µM | [3] |

| Escherichia coli | MIC | 20–60 µg/ml | [8] |

| Salmonella typhi | Zone of Inhibition | 26 mm (at 25 mg/µl) | |

| Salmonella typhi | MIC | 21.7 µg/ml | [10] |

| Klebsiella pneumoniae | MIC | 11.89 µM | [3] |

| Klebsiella pneumoniae | MIC | 150-300 µg/ml | [8] |

| Acinetobacter baumannii | MIC | 70–100 µg/ml | [8] |

| Proteus mirabilis | Zone of Inhibition | 45 mm | [9] |

Antifungal Activity

This compound is a powerful antifungal agent, a crucial function in polymicrobial infections where P. aeruginosa coexists with fungi like Aspergillus fumigatus and Candida albicans.[11][12]

| Target Organism | Activity Measure | Concentration / Zone | Reference |

| Trichophyton rubrum | MIC | 9.51 mM | [3] |

| Aspergillus species (A. niger, A. fumigatus) | MIC Range | 47.56 µM to 475.65 µM | [3] |

| Candida albicans | MIC Range | 47.56 µM to 475.65 µM | [3] |

| Candida albicans | MIC Range | 250–300 µg/ml | [8] |

| Candida albicans | Zone of Inhibition | 24 mm (at 3.2 µg/ml) | [11] |

| Cryptococcus neoformans | MIC Range | 47.56 µM to 475.65 µM | [3] |

| Mycotoxigenic Fungi | MIC Range | 58.3 to 250 µg/ml | [10] |

Anti-Biofilm Activity

This compound plays a dual role in biofilm dynamics. It contributes to the P. aeruginosa biofilm matrix by inducing lysis in a subpopulation of cells, releasing extracellular DNA (eDNA) which is a key structural component.[3] Concurrently, it can inhibit and eradicate biofilms formed by competing microbes.

| Target Organism | Activity Measure | Concentration & Effect | Reference |

| Staphylococcus aureus (MRSA) | Biofilm Eradication | 47.56 µM: 29.7–56.8% | [3] |

| Staphylococcus aureus (MRSA) | Biofilm Eradication | 95.13 µM: 69–79.4% | [3] |

| Staphylococcus aureus (MRSA) | Biofilm Eradication | 190.26 µM: 83–88% | [3] |

| Candida albicans | Biofilm Inhibition | Significant inhibition observed | [11] |

Regulation and Intrinsic Functions for P. aeruginosa

This compound production is not merely an offensive weapon; it is tightly integrated into the physiology and regulatory networks of P. aeruginosa. Its synthesis is controlled by the complex quorum sensing (QS) system, a cell-density-dependent communication network.[13][14] The las, rhl, and pqs signaling pathways converge to activate the expression of the phz operons, which encode the enzymes for phenazine biosynthesis.[3][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Molecular mechanism of the antimicrobial action of this compound (1989) | Stephen S. Baron | 71 Citations [scispace.com]

- 6. Mechanisms of this compound Toxicity and Genetic Determinants of Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. Molecular and biological characterization of this compound from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.proindex.uz [journals.proindex.uz]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Frontiers | Antifungal potential of multi-drug-resistant Pseudomonas aeruginosa: harnessing this compound for candida growth inhibition [frontiersin.org]

- 12. Under nonlimiting iron conditions this compound is a major antifungal molecule, and differences between prototypic Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. physiciansweekly.com [physiciansweekly.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound biosynthesis protects Pseudomonas aeruginosa from nonthermal plasma inactivation - PMC [pmc.ncbi.nlm.nih.gov]

Pyocyanin's Crucial Role in Pseudomonas aeruginosa Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyocyanin, a blue-green phenazine pigment produced by the opportunistic pathogen Pseudomonas aeruginosa, is a key virulence factor intricately involved in the bacterium's pathogenesis. Beyond its direct toxic effects on host cells, this compound plays a multifaceted and critical role in the formation and maturation of biofilms. These structured microbial communities are notoriously resistant to antibiotics and host immune responses, making them a significant challenge in clinical settings. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences biofilm development, offering insights for researchers and professionals in drug development seeking to target these persistent infections.

Core Mechanisms of this compound in Biofilm Formation

This compound's involvement in biofilm formation is not monolithic; it influences the process through several interconnected mechanisms, primarily revolving around its redox activity and its role as a signaling molecule.

1. Redox Cycling and Generation of Reactive Oxygen Species (ROS):

This compound is a redox-active molecule that can accept and donate electrons.[1] This property allows it to interact with molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[1] This ROS generation has a dual effect on biofilm formation:

-

eDNA Release: The localized oxidative stress caused by this compound-generated ROS can induce the lysis of a subpopulation of P. aeruginosa cells within the biofilm.[2] This programmed cell death releases extracellular DNA (eDNA), a critical structural component of the biofilm matrix.[2]

-

Host Cell Damage: this compound-mediated ROS production also damages host tissues, creating a more favorable environment for bacterial colonization and biofilm establishment.[3]

2. Interaction with Extracellular DNA (eDNA):

eDNA released through cell lysis serves as a scaffold for the biofilm matrix, promoting cell-to-cell adhesion and providing structural stability. This compound directly interacts with eDNA, enhancing its structural role. It has been shown that this compound intercalates with DNA, which may alter its physical properties and strengthen the biofilm matrix.

3. Quorum Sensing (QS) Regulation:

The production of this compound is tightly regulated by the intricate quorum-sensing (QS) networks of P. aeruginosa. The hierarchical QS systems, including the las, rhl, and pqs systems, coordinate gene expression in a cell-density-dependent manner.[4] The las system, at the top of the hierarchy, activates the rhl and pqs systems. The pqs system, in turn, directly controls the expression of the phz operons, which are responsible for this compound biosynthesis.[4] Therefore, this compound production is a hallmark of a mature, functioning QS network, which is essential for robust biofilm formation.[5]

Quantitative Data on this compound and Biofilm Formation

The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound on biofilm-related parameters.

| Parameter | Wild-Type Strain | This compound-Deficient Mutant (e.g., Δphz) | This compound Overproducing Strain | Reference |

| This compound Production (µg/mL) | Varies by strain and conditions | Undetectable or significantly reduced | Significantly increased | [6] |

| Biofilm Biomass (OD₅₉₅) | Baseline | Significantly reduced | Often increased | [6] |

| eDNA Concentration (ng/mL) | Baseline | Significantly reduced | Significantly increased | [7] |

| Biofilm Thickness (µm) | Varies by strain and conditions | Reduced | Often increased | [8] |

Table 1: Impact of this compound Production on Biofilm Parameters. This table provides a comparative summary of how the presence, absence, or overproduction of this compound affects key biofilm metrics. The data consistently show a positive correlation between this compound levels and the robustness of the biofilm.

| Condition | This compound Concentration (µM) | Biofilm Biomass (Relative Units) | eDNA Release (Relative Units) | Reference |

| Control (Low this compound) | ~5 | Low | Low | [9] |

| High this compound Isolate | ~130 | High | High | [9] |

| This compound Overproducer | ~155 | High | High | [9] |

| Exogenous this compound Addition | 200 | Increased | Increased | [9] |

Table 2: Dose-Dependent Effects of this compound. This table highlights that the influence of this compound on biofilm formation is concentration-dependent. Higher concentrations of this compound, whether produced endogenously or added exogenously, lead to a more pronounced increase in biofilm biomass and eDNA release.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this compound's role in biofilm formation.

Caption: Quorum sensing cascade leading to this compound production and its downstream effects on biofilm formation.

References

- 1. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. PmtA Regulates this compound Expression and Biofilm Formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound promotes extracellular DNA release in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Redox-Active Properties of Pyocyanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyocyanin (PCN), a blue-green phenazine pigment produced by the opportunistic pathogen Pseudomonas aeruginosa, is a critical virulence factor with potent redox-active properties.[1] This document provides a comprehensive technical overview of the core redox characteristics of the this compound molecule. It details the mechanisms of its redox cycling, its profound impact on host cellular physiology through the generation of reactive oxygen species (ROS), and its modulation of key signaling pathways. This guide also presents detailed experimental protocols for the study of this compound's redox activity and summarizes key quantitative data to serve as a valuable resource for researchers in microbiology, cell biology, and drug development.

The Redox Chemistry of this compound

This compound's biological activity is intrinsically linked to its ability to undergo oxidation-reduction (redox) reactions.[2] As a zwitterion at physiological pH, it can readily cross biological membranes.[3] this compound exists in three primary redox states: oxidized (blue), monovalently reduced (colorless), and divalently reduced (red).[3] This capacity for facile electron transfer allows it to act as a mobile electron shuttle, interacting with a wide range of cellular reductants and oxidants.

Redox Cycling and ROS Generation

The central mechanism of this compound's cytotoxicity is its ability to redox cycle within host cells, leading to the generation of ROS.[4] This process is initiated by the reduction of this compound by intracellular reducing agents, primarily NADPH and NADH. The reduced this compound then readily donates an electron to molecular oxygen (O₂), regenerating the oxidized form of this compound and producing a superoxide anion (O₂⁻•). This superoxide can then be dismutated to hydrogen peroxide (H₂O₂).[4] This continuous cycle of reduction and oxidation establishes a state of oxidative stress within the cell.

Impact on Cellular Physiology

The oxidative stress induced by this compound has pleiotropic effects on host cells, disrupting normal physiological processes and contributing to the pathogenesis of P. aeruginosa infections.

Depletion of Cellular Antioxidants

This compound directly impacts the cellular antioxidant defense system, most notably by depleting the intracellular pool of reduced glutathione (GSH).[5][6] This occurs through two primary mechanisms: the direct oxidation of GSH by this compound and the consumption of GSH by glutathione peroxidase during the detoxification of this compound-generated H₂O₂.[5][7] The depletion of GSH further exacerbates oxidative stress and impairs the cell's ability to mitigate ROS-induced damage.

Modulation of Signaling Pathways

This compound-induced oxidative stress activates several key inflammatory and stress-response signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9][10]

-

MAPK Pathway: this compound has been shown to induce the phosphorylation and activation of p38 and ERK MAPKs.[8][9] This activation contributes to the inflammatory response, including the production of pro-inflammatory cytokines.

-

NF-κB Pathway: this compound triggers the activation of the NF-κB pathway by promoting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[8][9] This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of target genes, including those encoding pro-inflammatory cytokines like Interleukin-8 (IL-8).[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the redox-active properties of this compound.

Table 1: Electrochemical Properties of this compound

| Parameter | Value | Conditions | Reference |

| Oxidation Peak Potential (ox1/red1) | -0.243 V vs. Ag/AgCl | pH 6.4 buffer | [11] |

| Irreversible Oxidation Peak (ox2) | +0.696 V vs. Ag/AgCl | pH 6.4 buffer | [11] |

| Reversible Transformation Potentials | -0.18 V and -0.25 V | Britton-Robinson buffer | [11] |

| Non-reversible Oxidation Potential | +0.85 V | Britton-Robinson buffer | [11] |

| Limit of Detection (LOD) - AdSV | 2.0 nM | Diluted Mueller-Hinton broth | [11] |

| Limit of Detection (LOD) - SWV | 30 nM | pH adjusted Britton-Robinson buffer | [11] |

| Limit of Detection (LOD) - Amperometry | 125 nM | Complex media | [12] |

Table 2: Effects of this compound on Cellular Redox State

| Parameter | Effect | Cell Type | This compound Concentration | Incubation Time | Reference |

| Intracellular GSH | Up to 50% decrease | HBE and A549 | Concentration-dependent | 24 hours | [5] |

| Intracellular GSSG | Increase | HBE | Concentration-dependent | 24 hours | [5] |

| IL-8 Release | Concentration-dependent increase | Differentiated U937 | 5-50 µM | 8-48 hours | [8] |

| p38/ERK MAPK Activation | Transient increase | Differentiated U937 | Not specified | 10-30 minutes | [8] |

| IκBα Phosphorylation | Transient increase | Differentiated U937 | Not specified | 10-60 minutes | [8] |

| Mitochondrial Superoxide Production | Immediate increase | Jurkat lymphocytes and neutrophils | 50 µM | Immediate | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the redox-active properties of this compound.

Electrochemical Analysis of this compound by Cyclic Voltammetry

Objective: To determine the redox potentials of this compound.

Materials:

-

Potentiostat/Galvanostat (e.g., Gamry Reference 600)

-

Three-electrode setup:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Graphite Rod)

-

-

Electrolyte solution (e.g., 0.5 M KOH)[13]

-

This compound standard

-

Volumetric flasks and pipettes

-

Nitrogen gas source (for deoxygenation)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water, and dry under a stream of nitrogen.

-

Electrolyte Preparation: Prepare the desired electrolyte solution and deoxygenate by bubbling with nitrogen gas for at least 15 minutes.

-

This compound Solution: Prepare a stock solution of this compound in the electrolyte.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and electrolyte.

-

Cyclic Voltammetry Measurement:

-

Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from a sample matrix.

Materials:

-

HPLC system with a UV-Vis or Diode Array Detector

-

Reversed-phase C18 column[16]

-

Mobile Phase: Acetonitrile and water (pH 2.5 with HCl) in a ratio of 85:15.[16]

-

This compound standard

-

Solvents for sample extraction (e.g., chloroform, methanol)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Extract this compound from the sample using chloroform.

-

Re-extract the this compound from the chloroform phase into an acidic aqueous solution (e.g., 0.2 N HCl).

-

Evaporate the solvent and reconstitute the this compound in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Data Analysis:

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound by comparing the peak area of the sample to a standard curve.

-

Measurement of this compound-Induced Intracellular ROS

Objective: To detect and quantify the production of intracellular reactive oxygen species in response to this compound exposure.

Materials:

-

Fluorescent microscope or plate reader

-

Mammalian cell line (e.g., A549, HBE)

-

Cell culture medium and supplements

-

This compound

-

Fluorescent probes for ROS detection:

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Seed the cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

-

Probe Loading:

-

Wash the cells with PBS.

-

Incubate the cells with DHE (e.g., 10 µM) or DCFDA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.

-

-

This compound Treatment:

-

Wash the cells with PBS to remove excess probe.

-

Add fresh medium containing the desired concentration of this compound (e.g., 10 µM).[17]

-

-

Fluorescence Measurement:

-

After the desired incubation time (e.g., 3 hours), measure the fluorescence intensity using a fluorescent microscope or plate reader.[17]

-

For DHE, use an excitation/emission of ~518/606 nm.

-

For DCFDA, use an excitation/emission of ~495/529 nm.

-

-

Data Analysis: Quantify the change in fluorescence intensity relative to untreated control cells.

Conclusion

The redox-active nature of this compound is a cornerstone of its virulence and its multifaceted interactions with host cells. Its ability to undergo redox cycling, generate reactive oxygen species, deplete cellular antioxidants, and modulate critical signaling pathways underscores its importance in the pathophysiology of P. aeruginosa infections. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further elucidate the mechanisms of this compound's action and to develop novel therapeutic strategies targeting this key virulence factor.

References

- 1. A biomedical perspective of this compound from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Pseudomonas aeruginosa this compound Induces Neutrophil Death via Mitochondrial Reactive Oxygen Species and Mitochondrial Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Pseudomonas aeruginosa this compound directly oxidizes glutathione and decreases its levels in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Pseudomonas this compound stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudomonas this compound stimulates IL-8 expression through MAPK and NF-κB pathways in differentiated U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical Detection of this compound as a Biomarker for Pseudomonas aeruginosa: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrochemical Detection of this compound as a Biomarker for Pseudomonas aeruginosa: A Focused Review [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Fast Selective Detection of this compound Using Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A new strategy for the efficient production of this compound, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Antimicrobial Potential of Pyocyanin: A Technical Overview of Initial Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies on the antimicrobial spectrum of pyocyanin, a secondary metabolite produced by Pseudomonas aeruginosa. The document summarizes quantitative data on its efficacy, details the experimental protocols used for its assessment, and visualizes its mechanism of action and relevant experimental workflows.

Quantitative Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been evaluated against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in initial studies, providing a comparative view of this compound's potency.

Table 1: Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | Gram Stain | MIC (µg/mL) | Noteworthy Observations |

| Staphylococcus aureus | Positive | 8 - 150 | Includes Methicillin-Resistant Staphylococcus aureus (MRSA) strains.[1] |

| Bacillus subtilis | Positive | 62.5 | - |

| Bacillus cereus | Positive | 33.3 | Exhibits high sensitivity in some studies. |

| Streptococcus pyogenes | Positive | 100 - 150 | - |

| Streptococcus agalactiae | Positive | 100 - 150 | - |

| Escherichia coli | Negative | 20 - 300 | Wide range of reported MICs, suggesting strain-dependent susceptibility. |

| Klebsiella pneumoniae | Negative | 120 - 300 | Generally higher MIC values compared to some other Gram-negative bacteria. |

| Klebsiella oxytoca | Negative | 20 - 60 | - |

| Enterobacter cloacae | Negative | 20 - 60 | - |

| Enterobacter aerogenes | Negative | 120 - 180 | - |

| Proteus mirabilis | Negative | 150 - 300 | - |